Imidazo[1,5-b]pyridazine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
imidazo[1,5-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-6-4-7-5-9(6)8-3-1/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJQYWFGJWOGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Imidazo 1,5 B Pyridazine Core Structures
Classical Cyclization Approaches
Classical methods for synthesizing the imidazo[1,5-b]pyridazine system have been well-established, primarily relying on the formation of one of the heterocyclic rings from a pre-existing mono-cyclic precursor. These strategies are broadly categorized by which ring, the imidazole (B134444) or the pyridazine (B1198779), is formed in the key cyclization step.
Cyclocondensation Reactions Involving Pyridazine Precursors
The construction of the this compound core can be achieved through cyclocondensation reactions starting with suitable pyridazine derivatives. This approach involves the annulation of the imidazole ring onto a pre-existing pyridazine scaffold. beilstein-journals.org A common strategy employs 3-aminopyridazine (B1208633) derivatives which undergo reaction with various reagents to form the fused imidazole ring. For instance, the reaction of 3-aminopyridazines with α-haloketones is a well-documented method for creating the imidazo[1,2-b]pyridazine (B131497) system, a related isomer. nih.govacs.org While the focus here is on the [1,5-b] isomer, the principle of building the imidazole ring onto the pyridazine core is a shared concept.
Annulation of Imidazole Rings onto Pyridazine Scaffolds (Route A)
A primary and direct approach to the this compound framework is the annulation of an imidazole ring onto the 'b' bond of a pyridazine ring. beilstein-journals.orgnih.gov This strategy, often referred to as Route A, typically starts with a pyridazine that has a reactive side chain at the 3-position, which can participate in the formation of the fused imidazole ring. beilstein-journals.org
One common method involves the use of 3-(aminomethyl)pyridazine derivatives. These precursors can be acylated and then cyclized, often with the aid of a dehydrating agent like phosphorus oxychloride. beilstein-journals.orgnih.gov Alternatively, direct heterocyclization of 3-(aminomethyl)pyridazines can be accomplished using various single-carbon electrophilic reagents. beilstein-journals.orgnih.gov Another variation of this route involves a one-pot aza-Staudinger reaction of 3-(azidomethyl)pyridazines with isothiocyanates in the presence of triphenylphosphine (B44618) (PMe3) to yield imidazo[1,5-b]pyridazines. beilstein-journals.org
| Starting Material | Reagent(s) | Key Transformation | Ref. |
| 3-(Aminomethyl)pyridazine | RCOCl/Et3N or RCOOH/DCC | Acylation followed by cyclization | beilstein-journals.org |
| 3-(Aminomethyl)pyridazine | BrCN or ArNCS/DCC | Direct heterocyclization | beilstein-journals.org |
| 3-(Azidomethyl)pyridazine | Isothiocyanates/PMe3 | Aza-Staudinger reaction | beilstein-journals.org |
Heterocyclization of 1-Aminoimidazoles to Form Pyridazine Cores (Route B)
An alternative and often more versatile approach, termed Route B, involves the construction of the pyridazine ring onto a pre-existing 1-aminoimidazole scaffold. beilstein-journals.orgnih.gov This method is considered attractive due to the greater accessibility of substituted 1-aminoimidazoles compared to the corresponding pyridazine precursors required for Route A. beilstein-journals.org This route allows for significant functional group diversity on the final this compound product by carefully selecting the 1,3-dielectrophilic reagent used for the cyclization. beilstein-journals.org
A variety of 1,3-dielectrophiles can be employed, including 1,3-diketones, β-ketoesters, and α,β-unsaturated ketones. beilstein-journals.org For example, the reaction of 1,2-diamino-4-phenylimidazole with itaconimides proceeds via a cascade reaction involving a Michael addition followed by recyclization to form tetrahydroimidazo[1,5-b]pyridazines. beilstein-journals.org Similarly, the heterocyclization of 1,2-diamino-4H-phenylimidazole with α-acylacrylonitriles cleanly affords 7-amino-2-R-5-phenylthis compound-3-carbonitriles. researchgate.net The α-acylacrylonitriles can even be generated in situ. researchgate.net
A facile and efficient synthesis of functionally diverse imidazo[1,5-b]pyridazines has been demonstrated through the reaction of 3-formylchromones with 1-amino-1H-imidazoles in the presence of chlorotrimethylsilane (B32843) (TMSCl) as a promoter. semanticscholar.org
| 1-Aminoimidazole Derivative | 1,3-Dielectrophile | Product Type | Ref. |
| 1,2-Diamino-4-phenylimidazole | Itaconimides | Tetrahydroimidazo[1,5-b]pyridazines | beilstein-journals.org |
| 1,2-Diamino-4H-phenylimidazole | α-Acylacrylonitriles | 7-Amino-imidazo[1,5-b]pyridazines | researchgate.net |
| 1-Amino-1H-imidazoles | 3-Formylchromones | Imidazo[1,5-b]pyridazines | semanticscholar.org |
Condensation of α-Bromoketones with Aminopyridazines
The condensation of α-bromoketones with aminopyridazines is a classical and effective method for constructing fused imidazole-pyridazine systems. While this reaction is widely reported for the synthesis of the isomeric imidazo[1,2-b]pyridazines, the underlying principle of forming the imidazole ring through nucleophilic attack and subsequent cyclization is a cornerstone of heterocyclic chemistry. nih.govacs.org In the context of imidazo[1,2-b]pyridazine synthesis, a 3-amino-6-halopyridazine is typically reacted with an α-bromoketone in the presence of a mild base like sodium bicarbonate. nih.gov The halogen at the 6-position is crucial as it deactivates the adjacent ring nitrogen, preventing it from acting as a competing nucleophile and ensuring the desired regioselectivity of the cyclization. nih.gov
Modern Synthetic Strategies and Catalytic Approaches
More contemporary methods for the synthesis of imidazo[1,5-b]pyridazines and related structures increasingly rely on the efficiency and selectivity of transition-metal catalysis.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis and functionalization of heterocyclic compounds, including imidazo-fused systems. While specific examples focusing solely on the direct construction of the this compound core via cross-coupling are less common in the provided results, the application of these methods to the closely related imidazo[1,2-b]pyridazine and imidazo[4,5-b]pyridine scaffolds highlights their potential. researchgate.netnih.gov
For instance, palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, have been effectively used to derivatize pre-formed halo-substituted imidazopyridine cores. nih.govbeilstein-journals.org A palladium-catalyzed intramolecular C-H amination (Buchwald-Hartwig amination) has been used to synthesize a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine derivative. researchgate.net Copper-catalyzed reactions have also been employed in the synthesis of imidazo[1,5-a]pyridines through intramolecular oxidative C-H amidation. nih.govbeilstein-journals.org These examples demonstrate the utility of transition-metal catalysis in forming C-C and C-N bonds, which are fundamental steps in the construction of such fused heterocyclic systems. The development of these catalytic methods offers milder and more efficient alternatives to classical cyclization conditions. nih.gov
| Catalysis Type | Reaction | Application | Ref. |
| Palladium-catalyzed | Suzuki Coupling | Functionalization of halo-imidazopyridines | beilstein-journals.org |
| Palladium-catalyzed | Sonogashira Coupling | Functionalization of halo-imidazopyridines | nih.gov |
| Palladium-catalyzed | Buchwald-Hartwig Amination | Synthesis of a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine | researchgate.net |
| Copper-catalyzed | Oxidative C-H Amidation | Synthesis of imidazo[1,5-a]pyridines | nih.govbeilstein-journals.org |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are widely employed for the functionalization of the this compound skeleton. These reactions typically involve the coupling of a halogenated this compound with a boronic acid or its derivative.
For instance, a direct regio-selective Suzuki cross-coupling reaction has been utilized with 1H-indazole-5-boronic acid under microwave irradiation, resulting in a 61% yield of the coupled product. tandfonline.comnih.gov This was noted as a significant improvement over conventional heating methods, which yielded only around 10%. tandfonline.comnih.gov In another example, the synthesis of 3-substituted-2-aryl/heteroaryl imidazo[4,5-b]pyridines was achieved through a microwave-assisted palladium-catalyzed Suzuki coupling between 3-substituted-2-iodo-3H-imidazo[4,5-b]pyridine derivatives and substituted aryl/heteroarylboronic acids. beilstein-journals.org The use of (A-taphos)2PdCl2 as a catalyst and CsF as a base was crucial for this transformation. beilstein-journals.org The choice of catalyst and ligands can significantly impact the reaction's efficiency by facilitating oxidative addition, transmetalation, and reductive elimination steps. beilstein-journals.org
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
| Halogenated this compound & 1H-indazole-5-boronic acid | Pd catalyst, Microwave | 6-(1H-indazol-5-yl)this compound | 61% | tandfonline.comnih.gov |
| 3-substituted-2-iodo-3H-imidazo[4,5-b]pyridine & Aryl/heteroarylboronic acids | (A-taphos)2PdCl2, CsF, Microwave | 3-substituted-2-aryl/heteroaryl imidazo[4,5-b]pyridines | - | beilstein-journals.org |
Copper-Catalyzed Reactions
Copper-catalyzed reactions offer a cost-effective and efficient alternative for constructing and functionalizing imidazo[1,5-b]pyridazines. These methods often proceed via different mechanisms than their palladium-catalyzed counterparts and can be used for various bond formations.
One notable application is the copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds to synthesize imidazo[1,5-a]pyridine (B1214698) derivatives, a related class of compounds. beilstein-journals.orgrsc.org This method is atom-economical and sustainable, utilizing air as the oxidant and producing water as the only byproduct. beilstein-journals.org While not directly for imidazo[1,5-b]pyridazines, the principles can be extended. Another approach involves a copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes/ketones with aryl/alkylamines, using aerial oxygen as a green oxidant. beilstein-journals.org
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
| Aerobic Oxidative Amination | Copper catalyst, Air (oxidant) | Atom-economical, sustainable, forms C-N bonds | beilstein-journals.orgrsc.org |
| Direct Transannulation | Copper(I) catalyst, Air (oxidant) | Green oxidant, forms imidazo-fused heterocycles | beilstein-journals.org |
Rhodium-Catalyzed C–H Bond Activation
Rhodium-catalyzed C–H activation has emerged as a powerful strategy for the direct functionalization of heterocyclic compounds, including the precursors to imidazo[1,5-b]pyridazines. This method allows for the formation of C-C and C-N bonds by activating otherwise inert C-H bonds, often with high regioselectivity.
A general mechanism for rhodium(III)-catalyzed C–H activation involves the formation of a rhodacyclic intermediate, which then reacts with a coupling partner, such as a diazo compound, to form a new bond. rsc.org For example, the synthesis of pyrrolopyridazines and azolopyridazines has been achieved through Rh(III)-catalyzed dual C–H activation of hydrazones and their subsequent coupling with alkynes. nih.gov While this example doesn't directly yield imidazo[1,5-b]pyridazines, it demonstrates the potential of the methodology. The catalytic cycle typically involves C-H activation, migratory insertion of the coupling partner, and reductive elimination or protonolysis to regenerate the active catalyst. rsc.orgnih.gov
Cascade and Multicomponent Reactions for this compound Formation
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like imidazo[1,5-b]pyridazines in a single step from simple starting materials. These reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction step is triggered by the functionality formed in the previous one.
A notable example is the cascade heterocyclization of 1,2-diamino-4-phenyl-imidazole with various electrophilic partners. For instance, its reaction with ethyl 2-arylidene-2-cyanoacetates leads to the formation of 1,2,3,4-tetrahydrothis compound-3-carbonitrile derivatives. researchgate.netresearchgate.net Similarly, a three-component reaction involving 1,2-diamino-4-phenylimidazole, aromatic aldehydes, and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) yields 7-amino-4-aryl-5-phenyl-3,4-dihydroimidazo[1,5-b]pyridazin-2(1H)-ones. researchgate.net
The heterocyclization of 1,2-diamino-4H-phenylimidazole with α-acylacrylonitriles affords 7-amino-2-R-5-phenylthis compound-3-carbonitriles. researchgate.netmathnet.ru The α-acylacrylonitriles can even be generated in situ from 3-oxo-3-(het)arylpropanenitriles and triethylorthoformate or dimethylformamide dimethyl acetal, allowing for a one-pot synthesis. researchgate.netmathnet.ru Another cascade approach involves the reaction of itaconimides with 1,2-diamino-4-phenylimidazole, which proceeds regio- and chemoselectively to form tetrahydroimidazo[1,5-b]pyridazines. beilstein-journals.org This reaction involves a nucleophilic C-addition followed by an intramolecular recyclization. beilstein-journals.org
| Reactants | Product | Key Features | Reference |
| 1,2-diamino-4-phenyl-imidazole, ethyl 2-arylidene-2-cyanoacetates | 1,2,3,4-tetrahydrothis compound-3-carbonitriles | Cascade heterocyclization | researchgate.netresearchgate.net |
| 1,2-diamino-4-phenylimidazole, aromatic aldehydes, Meldrum's acid | 7-amino-4-aryl-5-phenyl-3,4-dihydroimidazo[1,5-b]pyridazin-2(1H)-ones | Three-component reaction | researchgate.net |
| 1,2-diamino-4H-phenylimidazole, α-acylacrylonitriles | 7-amino-2-R-5-phenylthis compound-3-carbonitriles | One-pot synthesis with in situ generated reactant | researchgate.netmathnet.ru |
| Itaconimides, 1,2-diamino-4-phenylimidazole | Tetrahydroimidazo[1,5-b]pyridazines | Regioselective and chemoselective cascade | beilstein-journals.org |
Recyclization Reactions in this compound Synthesis (e.g., Itaconimides)
Recyclization reactions provide a unique and powerful method for the synthesis of new heterocyclic systems from existing ones. In the context of this compound synthesis, the recyclization of itaconimides has been demonstrated as a novel and effective strategy.
A key example is the cascade reaction between N-arylitaconimides and 1,2-diamino-4-phenylimidazole. beilstein-journals.orgbeilstein-journals.org This process is regioselective and chemoselective, leading to the formation of tetrahydroimidazo[1,5-b]pyridazines. beilstein-journals.org The reaction mechanism involves an initial Michael addition of the diaminoimidazole to the activated double bond of the itaconimide, forming an intermediate which then undergoes intramolecular recyclization of the succinimide (B58015) fragment. beilstein-journals.org This recyclization involves the N1-amino group of the imidazole attacking one of the imide carbonyl carbons, ultimately leading to the formation of the pyridazine ring of the this compound system. beilstein-journals.org This approach highlights the utility of itaconimides as dielectrophilic reagents capable of undergoing transformations to generate complex heterocyclic structures. beilstein-journals.org
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry and serves as a valuable tool for the synthesis and functionalization of imidazo[1,5-b]pyridazines. This strategy typically involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a nucleophile.
In the synthesis of disubstituted imidazo[1,2-b]pyridazine derivatives, an SNAr reaction was the first step, where the C-6 position was substituted with propylamine (B44156) in N-methyl-2-pyrrolidone (NMP) under microwave irradiation, achieving an 86% yield. tandfonline.com Following this, a regioselective bromination and a subsequent Suzuki coupling were performed. tandfonline.com Another synthetic route involved an SNAr at the C-6 position of a pre-functionalized imidazo[1,2-b]pyridazine using various primary or secondary aliphatic amines as nucleophiles under microwave irradiation. nih.gov This demonstrates the utility of SNAr for introducing diversity at specific positions of the heterocyclic core. The reactivity of the pyridazine ring can be enhanced by the presence of electron-withdrawing groups, and an appropriately substituted pyridazine ring allows for the easy attachment of different groups via heteroaromatic nucleophilic displacement. nih.gov
Green Chemistry and Advanced Reaction Conditions in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like imidazo[1,5-b]pyridazines to develop more sustainable and environmentally friendly processes. This includes the use of greener solvents, catalyst-free conditions, and energy-efficient methods such as microwave irradiation and ultrasonication.
Multicomponent reactions (MCRs) inherently align with green chemistry principles due to their high atom economy and operational simplicity. beilstein-journals.org For the synthesis of related imidazo[1,2-a]pyridines, MCRs have been performed in green solvents like eucalyptol (B1671775) and sabinene, which are derived from biomass. bohrium.com The use of deep eutectic solvents, such as a mixture of urea (B33335) and choline (B1196258) chloride, has also been explored as an environmentally benign and biodegradable reaction medium for the synthesis of imidazo[1,2-a]pyridines. researchgate.net
Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of this compound derivatives, for example, in palladium-catalyzed Suzuki couplings and nucleophilic aromatic substitutions. tandfonline.comnih.gov Ultrasound-assisted synthesis in water has also been reported for the C-H functionalization of ketones to form related imidazo-fused heterocycles, offering a metal-free and base-free approach. organic-chemistry.org Furthermore, electro-synthesis has been employed for the one-pot, three-component synthesis of tetrahydroimidazo[1,2-a]pyridine-5(1H)-one derivatives in an undivided cell with good to excellent yields, showcasing a powerful and green protocol. bohrium.com
| Green Chemistry Approach | Reaction Type | Key Advantages | Reference |
| Green Solvents (e.g., eucalyptol, sabinene, deep eutectic solvents) | Multicomponent Reactions | Use of renewable and biodegradable solvents | bohrium.comresearchgate.net |
| Microwave Irradiation | Suzuki Coupling, SNAr | Reduced reaction times, improved yields | tandfonline.comnih.gov |
| Ultrasound-Assisted Synthesis | C-H Functionalization | Use of water as a green solvent, metal-free, base-free | organic-chemistry.org |
| Electro-synthesis | Multicomponent Reaction | Green protocol with high yields | bohrium.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This technique has been successfully applied to the synthesis of fused imidazole systems. A notable example is the one-pot synthesis of benzo bgu.ac.ilthieme-connect.comimidazo[1,2-b]pyridazines , a related class of compounds where a benzene (B151609) ring is fused to the imidazole portion of the core. rsc.orgrsc.orgmdpi.com
This protocol involves the reaction of 3-oxo-2-arylhydrazonopropanals, which contain an ortho-fluorine substituent on the N-aryl ring, with active methylene (B1212753) compounds. rsc.orgmdpi.com The reaction proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) pathway. rsc.orgrsc.org The use of water as a green solvent and microwave irradiation as an energy source makes this a particularly efficient and environmentally friendly method. rsc.orgrsc.org
The reaction can be carried out with various active methylene compounds, including 3-oxo-3-phenylpropionitrile, 3-oxo-3-hetarylpropionitrile, ethyl cyanoacetate, and 2-cyanoacetamide, leading to a range of polysubstituted benzo bgu.ac.ilthieme-connect.comimidazo[1,2-b]pyridazines in high yields, typically between 89% and 99%. rsc.orgmdpi.com The optimization of the reaction conditions has been studied in detail, and the structures and regioselectivity have been confirmed using X-ray crystallographic analysis. rsc.org
Table 1: Microwave-Assisted Synthesis of Benzo bgu.ac.ilthieme-connect.comimidazo[1,2-b]pyridazine Derivatives
| Starting Material 1 (Arylhydrazonopropanal) | Starting Material 2 (Active Methylene Compound) | Solvent | Catalyst/Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Oxo-2-(o-fluorophenylhydrazono)propanal | 3-Oxo-3-phenylpropionitrile | Water | Sodium Acetate | Microwave | 89-99% | rsc.orgmdpi.com |
| 3-Oxo-2-(o-fluorophenylhydrazono)propanal | 3-Oxo-3-hetarylpropionitrile | Water | Sodium Acetate | Microwave | 89-99% | rsc.orgmdpi.com |
| 3-Oxo-2-(o-fluorophenylhydrazono)propanal | Ethyl cyanoacetate | Water | Sodium Acetate | Microwave | 89-99% | rsc.orgmdpi.com |
| 3-Oxo-2-(o-fluorophenylhydrazono)propanal | 2-Cyanoacetamide | Water | Sodium Acetate | Microwave | 89-99% | rsc.orgmdpi.com |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. While this method has been extensively and successfully applied to the synthesis of various nitrogen-containing heterocycles, a specific protocol for the synthesis of the This compound core was not identified in the surveyed literature.
However, the utility of sonochemistry is well-documented for the synthesis of related isomeric structures, such as imidazo[1,2-a]pyridines . thieme-connect.comarkat-usa.orgorganic-chemistry.org For instance, an expedient ultrasound-assisted protocol has been developed for the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles through the C–H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water. thieme-connect.com Another sonochemical approach for imidazo[1,2-a]pyridine (B132010) derivatives involves the N-bromosuccinimide (NBS) promoted reaction of 2-aminopyridines with β-keto esters or 1,3-dione derivatives in polyethylene (B3416737) glycol (PEG-400). bgu.ac.iltandfonline.comtandfonline.com These examples highlight the potential of ultrasound as a powerful tool for the synthesis of fused imidazole heterocycles, suggesting that a future application for the construction of the this compound scaffold is plausible.
Reactivity and Functionalization of the Imidazo 1,5 B Pyridazine Scaffold
Regioselective Functionalization
There is a lack of specific studies in the scientific literature detailing the regioselective functionalization of the Imidazo[1,5-b]pyridazine ring system. Methodologies for achieving selective substitution at specific positions on this particular scaffold have not been established or reported in detail.
Derivatization of the Fused Ring System
Substitution Reactions on the Pyridazine (B1198779) Moiety
Specific examples and methodologies for performing substitution reactions exclusively on the pyridazine portion of the this compound molecule are not described in the current body of scientific literature.
Modifications of the Imidazole (B134444) Moiety
Similarly, there is no significant published research detailing methods for the chemical modification of the imidazole ring within the this compound scaffold.
Oxidation and Reduction Reactions of this compound Derivatives
The behavior of this compound derivatives under oxidative or reductive conditions has not been a subject of detailed study. Consequently, there are no established protocols or documented outcomes for these types of reactions for this specific compound.
Formation of this compound-Containing Hybrid Molecules and Conjugates
While the creation of hybrid molecules is a common strategy in medicinal chemistry, there is a lack of specific reports on the synthesis of hybrid molecules or conjugates that incorporate the this compound scaffold.
Pharmacological Profile and Medicinal Chemistry of Imidazo 1,5 B Pyridazine Derivatives
Anticancer Research
Comprehensive research specifically detailing the activity of imidazo[1,5-b]pyridazine derivatives as kinase inhibitors for the targets listed below, their general cytotoxicity against cancer cell lines, and their specific mechanisms of antineoplastic activity through cell cycle regulation is limited in publicly available scientific literature. While the broader class of imidazopyridazines has shown activity, information solely on the this compound isomer is not sufficiently available to detail in the following sections.
Kinase Inhibition as a Therapeutic Strategy
There is currently a lack of specific research data on the inhibitory activity of this compound derivatives against the following kinases: Haspin, CDK9, TAK1, Mps1, BCR-ABL1, Pim kinase, and VEGFR2.
Cytotoxicity Studies against Cancer Cell Lines
Detailed studies focusing on the cytotoxic effects of a broad range of this compound derivatives against various cancer cell lines are not extensively reported in the available literature. However, in studies concerning antiviral compounds, some heterodimers of [d4T]-NH-(CH2)n-NH-[this compound] were noted to be not markedly cytotoxic to CEM-SS or MT-4 cells nih.gov.
Mechanistic Insights into Antineoplastic Activity
Specific mechanistic insights into the antineoplastic activity of this compound derivatives, particularly concerning cell cycle regulation, are not well-documented in current scientific research.
Antiviral Investigations
Derivatives of this compound have been synthesized and evaluated for their potential as antiviral agents, with a particular focus on the human immunodeficiency virus (HIV).
HIV-1 and HIV-2 Inhibitory Activities
Researchers have explored the anti-HIV activity of this compound derivatives. A series of substituted imidazo[1,5-b]pyridazines were prepared and tested for their ability to inhibit the reverse transcriptase (RT) of HIV-1 and to inhibit the growth of infected MT-4 cells nih.gov. One notable 2-imidazolyl-substituted derivative, 7-[2-(1H-imidazol-1-yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone, demonstrated exceptional activity against HIV-1 reverse transcriptase with an IC50 value of 0.65 nM nih.gov. A number of compounds in this series also inhibited the in vitro replication of HIV-1 in MT-4 and C8166 cells at levels comparable to the nucleoside AZT nih.gov.
In another study, heterodimers with the general formula [d4T]-NH-(CH2)n-NH-[this compound] were designed and synthesized. The in vitro inhibitory activities of these conjugates against HIV-1 were found to be comparable to that of d4T (stavudine) in HIV-infected cells nih.gov. Furthermore, these heterodimers were also endowed with anti-HIV-2 activity nih.gov. The design of these molecules aimed to combine the inhibitory capacity of nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) nih.gov.
| Compound | Target | Activity (IC50) | Cell Lines |
|---|---|---|---|
| 7-[2-(1H-imidazol-1-yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone | HIV-1 Reverse Transcriptase | 0.65 nM | MT-4, C8166 |
| [d4T]-NH-(CH2)n-NH-[this compound] heterodimers | HIV-1 | Comparable to d4T (stavudine) | HIV-infected cells |
| [d4T]-NH-(CH2)n-NH-[this compound] heterodimers | HIV-2 | Active | HIV-infected cells |
Activity against Drug-Resistant Viral Strains
The heterodimers of [d4T]-NH-(CH2)n-NH-[this compound] have also demonstrated activity against drug-resistant viral strains. Specifically, these compounds were found to be active against nevirapine-resistant HIV-1 nih.gov. This suggests that the this compound scaffold could be a valuable component in the development of new antiretroviral agents with efficacy against resistant mutations.
Antiparasitic and Antimycobacterial Potential
The fused heterocyclic system of imidazopyridazines has proven to be a versatile scaffold for the development of potent anti-infective agents. Derivatives have shown significant activity against a range of protozoal parasites and mycobacteria.
Activity against Protozoal Infections (e.g., Toxoplasma gondii, Trypanosoma brucei)
Imidazopyridazine derivatives, particularly the imidazo[1,2-b]pyridazine (B131497) scaffold, have been extensively investigated as antiparasitic agents. A key target in the parasite Toxoplasma gondii is the calcium-dependent protein kinase 1 (TgCDPK1), an enzyme crucial for parasite motility, invasion, and reproduction that is absent in its mammalian hosts.
Researchers have developed imidazo[1,2-b]pyridazines that inhibit TgCDPK1 at nanomolar concentrations. nih.gov Two lead compounds, 16a and 16f , demonstrated potent inhibition of the enzyme and effectively halted the in-vitro growth of T. gondii with EC50 values of 100 nM and 70 nM, respectively. nih.gov These compounds also showed low toxicity to mammalian cells. nih.gov To improve their suitability for in-vivo studies, these derivatives were converted into hydrochloride salts (SP230 , SP231 , and SP232 ), which retained their activity and significantly reduced the parasite burden in the spleen and lungs of mice in a model of acute toxoplasmosis. nih.gov
Furthermore, a series of 3-nitroimidazo[1,2-b]pyridazines were synthesized and evaluated against a panel of protozoal parasites. nih.govresearchgate.net These compounds showed remarkable and selective sub-nanomolar activity against Giardia lamblia. nih.govresearchgate.net The presence of the nitro group was found to be essential for this high potency. nih.gov The compounds were also tested against Trypanosoma brucei, T. cruzi, Leishmania infantum, and Plasmodium falciparum. nih.govresearchgate.net
Table 1: Antiparasitic Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target Organism | Target Enzyme | Efficacy (IC50/EC50) |
| 16a | Toxoplasma gondii | TgCDPK1 | 100 nM |
| 16f | Toxoplasma gondii | TgCDPK1 | 70 nM |
| 3-nitroimidazo[1,2-b]pyridazine series | Giardia lamblia | Not specified | Sub-nanomolar |
Antimycobacterial Efficacy
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) has created an urgent need for new antitubercular agents. The imidazopyridazine scaffold has emerged as a promising starting point for the development of novel drugs.
A series of imidazo[1,2-a]pyridine (B132010) (IP) compounds were identified as potent inhibitors of M.tb and Mycobacterium bovis BCG, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM. nih.govplos.org Whole-genome sequencing of resistant mutants identified the target of these compounds as QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase. nih.govplos.org One derivative, ND-09759 (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide), demonstrated significant bactericidal activity in a mouse infection model, comparable to the first-line drugs isoniazid (B1672263) and rifampicin. plos.org
In another study, novel imidazo[1,2-b]pyridazine derivatives incorporating a benzohydrazide (B10538) linker were synthesized and screened. Several of these compounds exhibited potent anti-tubercular activity against the M.tb H37Rv strain, with some showing a MIC as low as 1.6 μg/mL, which is more potent than the standard drugs pyrazinamide (B1679903) and ciprofloxacin (B1669076) (MIC of 3.125 μg/mL). tsijournals.com Similarly, imidazo[1,2-b]pyridazine derivatives containing piperazine (B1678402) and morpholine (B109124) moieties also showed potent activity, with compounds 8h and 8j exhibiting a MIC of 1.6 µg/mL. researchgate.net Additionally, novel imidazo[1,2-b] nih.govplos.orgnih.govacs.orgtetrazines have been synthesized, with three compounds showing a prominent MIC of 1 μg/ml against M.tb H37Rv. nih.gov
Table 2: Antimycobacterial Activity of Imidazopyridazine Derivatives
| Compound Series | Specific Compound | Target Organism | Efficacy (MIC) |
| Imidazo[1,2-a]pyridines | IP Inhibitors (1-4) | M. tuberculosis | 0.03 to 5 µM |
| Imidazo[1,2-b]pyridazine-benzohydrazides | 6c, 6d, 6f, 6g, 6i, 6j, 6k | M. tuberculosis H37Rv | 1.6 μg/mL |
| Imidazo[1,2-b]pyridazine-piperazines | 8h, 8j | M. tuberculosis H37Rv | 1.6 μg/mL |
| Imidazo[1,2-b] nih.govplos.orgnih.govacs.orgtetrazines | 3 lead compounds | M. tuberculosis H37Rv | 1 μg/mL |
Neuropharmacological Applications
Neuroprotective Effects
While the imidazopyridazine scaffold is a subject of broad medicinal chemistry research, specific studies focusing on its direct neuroprotective effects are not extensively documented in the reviewed literature. The primary neuropharmacological interest has been in their application as diagnostic imaging agents for neurodegenerative diseases.
Ligands for Neurodegenerative Disease Markers (e.g., β-Amyloid Plaques)
A significant application of the imidazo[1,2-b]pyridazine scaffold in neuropharmacology is in the development of imaging agents for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov The goal is to create radiotracers for positron emission tomography (PET) that can selectively bind to these plaques in the brain. acs.orgnih.gov
A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their binding affinity to synthetic Aβ aggregates. nih.gov The binding affinities (Ki) of these compounds ranged from 11.0 nM to over 1000 nM, depending on the substitutions at the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring. acs.orgnih.gov The compound 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4) displayed a high binding affinity with a Ki value of 11.0 nM, marking it as a promising candidate for development into a novel PET radiotracer. acs.orgnih.gov
Table 3: Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives to β-Amyloid Plaques
| Compound | Substitution Pattern | Binding Affinity (Ki) |
| 4 | 2-(4'-Dimethylaminophenyl), 6-(methylthio) | 11.0 nM |
| Various Derivatives | Varied substitutions at positions 2 and 6 | 11.0 to >1000 nM |
Other Biological Activities
The versatile imidazopyridazine core has been explored for a wide array of other biological activities, largely centered on its utility as a kinase inhibitor.
Anticancer Activity: The only FDA-approved drug containing this scaffold is Ponatinib , an imidazo[1,2-b]pyridazine derivative that functions as a multi-targeted tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia (CML). nih.gov
Kinase Inhibition: Derivatives have been developed as inhibitors for numerous other kinases, including cyclin-dependent kinases (CDKs), Tyk2 JH2, and Anaplastic Lymphoma Kinase (ALK), which are relevant in inflammation and oncology. semanticscholar.orgresearchgate.netnih.gov
Antiviral Properties: A class of picornavirus inhibitors with an imidazo[1,2-b]pyridazine scaffold has been reported. One derivative with an oxime functionality showed broad-spectrum activity against human rhinoviruses, poliovirus, and coxsackieviruses, with IC50 values in the range of 0.02–0.06 mg/mL. nih.gov
Anti-inflammatory Effects: Certain imidazopyridazine derivatives have been found to suppress inflammation in animal models. nih.gov
Antiallergic and Antihistamine Properties
This compound derivatives have been investigated for their potential as antiallergic and antihistaminic agents. Histamine (B1213489) is a key mediator in allergic reactions, and histamine H1-receptor antagonists are effective in treating various allergic conditions. nih.gov The therapeutic efficacy of antihistamines is not only due to their ability to block H1-receptors but also their capacity to interfere with the inflammatory cascade that follows the initial allergic response. nih.gov
Research into related imidazo-fused heterocyclic systems has shown promise in this area. For instance, a series of substituted imidazo[1,5-d] sci-hub.senih.govnih.govtriazines were identified for their ability to inhibit histamine release from sensitized human basophils, a key event in the allergic cascade. nih.gov This suggests that the broader class of imidazo-fused heterocycles, including imidazo[1,5-b]pyridazines, may possess mechanisms to stabilize mast cells and basophils, thereby preventing the release of histamine and other pro-inflammatory mediators. nih.govnih.gov
Second-generation antihistamines, in particular, have demonstrated the ability to modulate the allergic inflammatory process by reducing the influx of inflammatory cells and interfering with mediator release. nih.gov While specific studies on this compound derivatives as antiallergic agents are less common, the known antihistaminic and anti-inflammatory properties of similar heterocyclic scaffolds provide a strong rationale for their further investigation in this therapeutic area.
Anticonvulsant Activity
The anticonvulsant potential of various imidazo-fused heterocyclic compounds has been an area of active research. Studies on related structures, such as pyrroloimidazopyridines, have demonstrated significant anticonvulsant effects in animal models. For example, certain pyrrolo[1',2':1,2]imidazo[4,5-b]pyridines and pyrrolo[2',1':2,3]imidazo[4,5-c]pyridines have shown anticonvulsant activity in mice genetically susceptible to sound-induced seizures. nih.gov
The evaluation of these compounds often involves standardized preclinical models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, which help to elucidate the potential mechanism of action. researchgate.netmdpi.com For instance, protection against MES-induced seizures suggests an ability to prevent seizure spread, while activity in the PTZ model points towards an effect on the seizure threshold.
While direct studies on the anticonvulsant properties of this compound are not extensively detailed in the provided context, the activity of structurally similar compounds suggests that this scaffold may be a promising starting point for the development of novel anticonvulsant agents. The lipophilicity of these derivatives is not always directly correlated with their anticonvulsant potency, indicating that other factors such as specific receptor interactions play a crucial role. nih.gov
Anti-inflammatory Effects
This compound derivatives and related imidazo-fused heterocycles have demonstrated notable anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory pathways and mediators. For instance, some imidazo[1,2-b]pyridazine derivatives have been shown to inhibit the production of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS). researchgate.net
Research on 1H-imidazo[4,5-b]pyridine derivatives has led to the discovery of potent inhibitors of the bromodomain and extra-terminal (BET) proteins, which play a crucial role in regulating the expression of pro-inflammatory cytokines. acs.org By inhibiting these proteins, these compounds can alleviate neuroinflammation and have shown potential in managing conditions like neuropathic pain. acs.org
Furthermore, studies on 2-phenylimidazo[1,2-b]pyridazines have revealed their anti-inflammatory activity in models such as the carrageenan-induced rat paw edema test. nih.gov These compounds have also been shown to inhibit the production of malondialdehyde in platelets, indicating an effect on oxidative stress, which is closely linked to inflammation. nih.gov The anti-inflammatory effects of these compounds are often mediated through signaling pathways such as the STAT3/NF-κB pathway, which are critical in regulating the expression of inflammatory genes. nih.gov
Antidiabetic Activity
Certain heterocyclic compounds containing the pyridazine (B1198779) moiety have been investigated for their potential antidiabetic properties. A key therapeutic strategy for managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes such as α-glucosidase and α-amylase. nih.gov By inhibiting these enzymes, the rate of glucose absorption from the intestine can be slowed, leading to a reduction in postprandial hyperglycemia. mdpi.com
For example, a novel pyrazolobenzothiazine derivative has demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. nih.gov In vivo studies with this compound in a mouse model showed a reduction in blood glucose levels, an increase in insulin (B600854) levels, and improvements in other biochemical markers associated with diabetes. nih.gov Histological analysis of the pancreas in treated mice suggested a protective effect on the insulin-producing beta cells. nih.gov
While specific research on the antidiabetic activity of this compound derivatives is not extensively covered, the proven efficacy of other pyridazine-containing heterocycles in preclinical models of diabetes suggests that this scaffold could be a valuable starting point for the design of new antidiabetic agents. nih.govresearchgate.netfrontiersin.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of this compound derivatives is significantly influenced by the position and chemical nature of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications affect the pharmacological properties of the compounds and for guiding the design of more potent and selective molecules.
For instance, in a series of imidazo[4,5-b]pyridin-2-one derivatives designed as p38 MAP kinase inhibitors, the orientation of substituents on a phenyl group attached to the core was found to be essential for inhibitory activity. sci-hub.se An ortho-methyl group on the phenyl ring was shown to be important for inducing a specific torsion that allows the molecule to interact favorably with the enzyme's binding pocket. sci-hub.se Replacing this methyl group with other substituents like chloro, fluoro, ethyl, or cyano resulted in varied, and often reduced, inhibitory potency. sci-hub.se
The position of substituents on the this compound ring itself is also critical. In the development of TAK1 kinase inhibitors, the introduction of a morpholine group at the C6 position of the imidazo[1,2-b]pyridazine core was found to enhance inhibitory activity. rsc.org Furthermore, the presence of an appropriate aryl substituent at the 3-position was also determined to be crucial for potent kinase inhibition. rsc.org These findings underscore the importance of systematic modifications at various positions of the scaffold to optimize biological activity.
Table 1: Impact of Substituents on p38 MAP Kinase Inhibition by Imidazo[4,5-b]pyridin-2-one Derivatives
| Compound ID | R1 | R2 | R3 | R4 | IC50 (nM) |
| 3 | Me | H | H | H | Potent |
| 9 | Cl | H | H | H | Retained Activity |
| 10 | F | H | H | H | Moderate |
| 11 | Et | H | H | H | Moderate |
| 12 | CN | H | H | H | Moderate |
| 13 | Thiophen | - | - | - | Reduced Activity |
Data derived from a study on imidazo[4,5-b]pyridin-2-one derivatives. sci-hub.se
Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery that involves iteratively modifying a lead compound to improve its pharmacological and pharmacokinetic properties. For this compound derivatives, various strategies have been employed to enhance their therapeutic potential.
One common approach is property-based optimization, where modifications are made to improve key drug-like properties such as solubility, metabolic stability, and oral bioavailability. For example, in the development of Mps1 kinase inhibitors, a lead compound with good biochemical activity but moderate cellular activity was optimized by introducing substituents at the 6-position of the imidazo[1,2-a]pyrazine (B1224502) scaffold. acs.org This led to a derivative with improved cellular potency. A subsequent scaffold change to an imidazo[1,2-b]pyridazine core, combined with further optimization at the 6-position, resulted in a compound with exceptional potency, high selectivity, and oral bioavailability. acs.org
Another strategy involves the use of bioisosteric replacements, where a functional group is replaced with another group that has similar physical or chemical properties, with the aim of improving the compound's profile. The replacement of a phenyl group with a pyridine (B92270) ring, for instance, can enhance solubility and introduce new hydrogen bonding interactions that may improve activity. rsc.org Similarly, introducing polar groups like amides can enhance binding affinity and selectivity. rsc.org
Co-crystal structures of lead compounds bound to their target proteins can provide invaluable insights for lead optimization. By understanding the specific interactions between the inhibitor and the target, medicinal chemists can design modifications that enhance these interactions, leading to more potent and selective compounds. acs.org
Preclinical Development and Pharmacological Efficacy
The preclinical assessment of novel chemical entities is a critical phase in the drug discovery and development pipeline. This stage involves a comprehensive evaluation of a compound's biological activity, selectivity, and potential for toxicity in non-human systems. For derivatives of the this compound scaffold, preclinical development has focused on characterizing their efficacy in various in vitro models, determining their selectivity against relevant biological targets, and assessing their cytotoxic effects on mammalian cell lines. These studies are fundamental in establishing a preliminary pharmacological profile and identifying promising candidates for further investigation.
The in vitro efficacy of this compound derivatives has been primarily investigated in the context of their antiviral properties, particularly against the human immunodeficiency virus (HIV). A notable example from this class of compounds is 7-[2-(1H-imidazol-1-yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone, which has demonstrated exceptional activity against the reverse transcriptase (RT) of HIV-1. nih.govebi.ac.uk This compound exhibited a half-maximal inhibitory concentration (IC50) of 0.65 nM, indicating potent enzymatic inhibition. nih.govebi.ac.uk
Furthermore, heterodimers incorporating the this compound scaffold have been synthesized and evaluated for their anti-HIV activity. nih.gov Specifically, conjugates of this compound with d4T, a nucleoside reverse transcriptase inhibitor (NRTI), have shown in vitro inhibitory activities against HIV-1 that are comparable to the parent drug, stavudine (B1682478) (d4T). nih.gov These heterodimers were also found to be active against HIV-2 and nevirapine-resistant HIV-1 strains, highlighting their potential to address drug resistance. nih.gov The antiviral potency of these conjugates did not show a clear correlation with the length of the methylene (B1212753) spacer used to link the two pharmacophores. nih.gov
| Compound | Target | Assay | IC50 Value |
|---|---|---|---|
| 7-[2-(1H-imidazol-1-yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone | HIV-1 Reverse Transcriptase | Enzymatic Inhibition | 0.65 nM |
| [d4T]-NH-(CH2)n-NH-[this compound] heterodimers | HIV-1 | Cell-based anti-HIV assay | Comparable to d4T (stavudine) |
There is currently a lack of publicly available scientific literature detailing the selectivity profiling of this compound derivatives against kinase panels. While related heterocyclic scaffolds, such as imidazo[1,2-b]pyridazines, have been extensively studied as kinase inhibitors, specific data for the this compound isomer is not available at this time.
The cytotoxic profile of this compound derivatives has been assessed in human T-lymphocyte cell lines, which are commonly used in anti-HIV drug screening. Studies on heterodimers of [d4T]-NH-(CH2)n-NH-[this compound] have indicated that these conjugates are not markedly cytotoxic to CEM-SS or MT-4 cells. nih.gov This suggests a favorable therapeutic window for their antiviral activity.
In addition to cytotoxicity assessments, the MT-4 cell line has been utilized to evaluate the ability of this compound derivatives to inhibit the replication of HIV-1 in vitro. nih.gov A number of compounds from this series have demonstrated inhibition of HIV-1 replication in both MT-4 and C8166 cells at levels comparable to the nucleoside analog zidovudine (B1683550) (AZT). nih.gov
| Compound Class | Cell Line | Observed Cytotoxicity |
|---|---|---|
| [d4T]-NH-(CH2)n-NH-[this compound] heterodimers | CEM-SS | Not markedly cytotoxic |
| [d4T]-NH-(CH2)n-NH-[this compound] heterodimers | MT-4 | Not markedly cytotoxic |
Computational and Theoretical Investigations of Imidazo 1,5 B Pyridazine
Molecular Modeling and Docking Studies
Molecular modeling and docking simulations are fundamental in modern drug discovery, offering predictions on how a ligand might interact with a biological target. However, a review of the scientific literature indicates that while extensive docking studies have been performed on the related Imidazo[1,2-b]pyridazine (B131497) isomer, specific and detailed molecular modeling research focusing on the Imidazo[1,5-b]pyridazine scaffold is not as widely documented.
The analysis of ligand-protein interactions is critical for understanding the mechanism of action of potential drug candidates. This typically involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the amino acid residues of the protein's binding site. For the this compound core, specific published studies detailing its interaction patterns with various protein targets through computational analysis are limited.
Predicting the binding mode of a ligand is essential for structure-based drug design. These predictions help in optimizing the ligand's structure to improve its affinity and selectivity for a specific biological target. While this is a common application of computational chemistry for many heterocyclic systems, dedicated studies predicting the binding modes for this compound derivatives are not prominently featured in available research.
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of the intrinsic properties of molecules, including their electronic structure, reactivity, and the nature of their interactions. Several theoretical studies have utilized these methods to investigate the this compound system.
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Analyses based on quantum mechanics, such as Density Functional Theory (DFT), are used to determine the distribution of electrons, molecular orbital energies (like HOMO and LUMO), and electrostatic potential. While comprehensive electronic structure analyses of the parent this compound are not extensively detailed, such calculations are an implicit foundation for the reaction mechanism and intermolecular interaction studies mentioned below. These studies inherently probe the molecule's electron density and orbital characteristics to explain its reactivity and bonding capabilities.
Quantum chemical calculations have been instrumental in clarifying the mechanisms of reactions involving the this compound core. For instance, in the synthesis of 1,2,3,4-tetrahydrothis compound-3-carbonitrile derivatives, computational methods were employed alongside experimental data to propose a probable mechanism for the regioselective cascade heterocyclization processes. nih.gov Similarly, these calculations have been used to understand the cascade reactions between 1,2-diamino-4H-phenylimidazole and various dicarbonyl compounds that lead to the formation of 7-amino-2-R-3-R1-5-phenylimidazo[1,5-b]pyridazines, helping to explain the observed regioselectivity. nih.gov
Table 1: Application of Quantum Chemistry in this compound Synthesis
| Reaction Type | Reactants | Product Class | Computational Insight |
|---|---|---|---|
| Cascade Heterocyclization | 1,2-diamino-4-phenyl-imidazole and ethyl 2-arylidene-2-cyanoacetates | 1,2,3,4-tetrahydrothis compound-3-carbonitriles | Proposal of reaction pathways and elucidation of process mechanisms. nih.gov |
The study of non-covalent interactions is crucial for understanding crystal packing, supramolecular chemistry, and the behavior of molecules in biological systems. Quantum chemical calculations have been applied to investigate such interactions in derivatives of this compound.
In one study, a 2-(pyridin-2-yl)this compound-7-ylidene was used as a scaffold to create trinuclear heterobimetallic complexes. dergipark.org.tr Quantum chemical calculations, including the Atoms in Molecules (AIM) and Independent Gradient Model based on Hirshfeld partition (IGMH) methods, were used to investigate and characterize the metallophilic (gold(I)-metal) interactions within these complexes. dergipark.org.tr These computational approaches provide a quantitative and qualitative understanding of the nature and strength of such non-covalent bonds. dergipark.org.tr
Table 2: Computational Methods for Analyzing Intermolecular Interactions
| Interaction Type | System Studied | Computational Method(s) | Key Finding |
|---|
In the realm of modern drug discovery, computational and theoretical methods serve as indispensable tools for accelerating the identification and optimization of novel therapeutic agents. These in silico approaches allow for the rapid assessment of large chemical libraries, the prediction of pharmacokinetic properties, and the elucidation of structure-activity relationships (SAR), thereby reducing the time and cost associated with preclinical development. For heterocyclic scaffolds such as this compound, these computational strategies are pivotal in exploring their therapeutic potential.
In Silico Drug Discovery Approaches: Virtual Screening and Fragment-Based Design
Virtual screening and fragment-based drug design (FBDD) are powerful computational techniques used to identify promising hit compounds from vast chemical spaces. Virtual screening involves the computational assessment of large libraries of compounds to select a smaller subset with a higher probability of binding to a specific biological target. This process can be either ligand-based, where known active molecules are used to find similar compounds, or structure-based, which relies on the three-dimensional structure of the target protein for docking simulations.
Fragment-based design, conversely, begins with identifying small, low-molecular-weight chemical fragments that bind weakly to the target. These fragments are then optimized and grown or linked together to produce a lead compound with higher affinity and selectivity. The this compound core, being a compact bicyclic heteroaromatic system, is an ideal candidate for use as a central scaffold in FBDD, where its structural rigidity and defined substitution vectors can be systematically explored.
While extensive computational studies, including virtual screening and FBDD, have been applied to related isomers such as imidazo[1,2-b]pyridazines and imidazo[1,2-a]pyridines, detailed research findings specifically documenting these approaches for the this compound scaffold are not widely available in peer-reviewed literature. General literature suggests that virtual screening has been employed to identify this class of compounds as potential antagonists for targets like the CRF1 receptor, but specific datasets from these screening campaigns are not publicly detailed.
Predictive Modeling for ADME Properties and Selectivity
A critical hurdle in drug development is ensuring that a potent compound also possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and selectivity. Poor pharmacokinetics or off-target activity can lead to the failure of promising drug candidates. Predictive computational models, often utilizing Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, are employed early in the discovery process to forecast these properties.
ADME models predict parameters such as aqueous solubility, membrane permeability, metabolic stability, and potential for drug-drug interactions based on the chemical structure of the compound. For a scaffold like this compound, in silico tools can predict how different substituents at various positions on the rings will modulate its physicochemical properties, such as lipophilicity (logP) and polar surface area (PSA), which in turn influence its ADME profile.
Selectivity modeling is equally crucial, especially in kinase inhibitor design where targeting a specific kinase without affecting closely related family members is a significant challenge. Computational models can help predict the binding affinity of an this compound derivative against a panel of off-target proteins, guiding the design of more selective inhibitors.
As with virtual screening, specific and detailed predictive ADME or selectivity models exclusively developed for and published on a series of this compound derivatives are not extensively documented in the current scientific literature. However, the general principles of such modeling are routinely applied to heterocyclic drug candidates. A hypothetical predictive ADME profile for the parent this compound scaffold is illustrated in the table below to demonstrate the type of data generated from such computational tools.
Table 1: Hypothetical In Silico ADME Predictions for this compound This table is for illustrative purposes only and represents typical parameters evaluated in predictive models.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight (g/mol) | 119.13 | Low molecular weight, favorable for oral bioavailability. |
| cLogP | 0.4 - 1.2 | Indicates good balance between solubility and permeability. |
| Polar Surface Area (PSA) | 30.2 Ų | Suggests good potential for cell membrane penetration. |
| H-Bond Donors | 0 | Favorable for membrane permeability. |
| H-Bond Acceptors | 3 | Within acceptable range for drug-likeness. |
| Aqueous Solubility (logS) | > -4.0 | Predicted to have adequate aqueous solubility. |
| Blood-Brain Barrier (BBB) Permeation | High Probability | Small, lipophilic nature suggests potential for CNS activity. |
Advanced Applications of Imidazo 1,5 B Pyridazine in Coordination Chemistry and Materials Science
Imidazo[1,5-b]pyridazine as Ligands for Metal Complexes
The this compound core can be strategically functionalized to create ligands with tailored coordination properties. The arrangement of nitrogen atoms within the fused-ring system allows for various binding modes, making it a robust platform for developing novel metal complexes.
The synthesis of metal complexes incorporating the this compound framework typically involves the reaction of a functionalized ligand with a suitable metal precursor. A key strategy has been the introduction of additional coordinating groups onto the core scaffold to create multidentate ligands.
For instance, a significant development in this area is the use of 2-(pyridin-2-yl)this compound-7-ylidene as a dimetal-binding scaffold. nih.gov The initial step in the synthesis involves the creation of a gold(I) complex. This is achieved by converting the scaffold into a meridional Au,N,N-tridentate ligand through the binding of a Au(I)Cl moiety at the carbene center of the this compound ring. nih.gov This initial gold(I) complex then serves as a "metalloligand" for the coordination of a second, different metal ion.
A particularly innovative application of the this compound structure is its use as a precursor for N-Heterocyclic Carbene (NHC) ligands. NHCs are a class of carbon-based ligands that form strong sigma bonds with metal centers, resulting in highly stable complexes.
The this compound-7-ylidene moiety is a prime example of an NHC derived from this heterocyclic system. nih.govatlas.jp This ligand is designed as a rigid, dimetal-binding scaffold. The carbene center provides a strong binding site for a primary metal, such as gold(I). The remaining N,N-chelating portion of the molecule is then available to bind a second metal ion, facilitating the construction of multimetallic structures. nih.gov The development of these specialized NHC ligands opens avenues for creating complexes with unique geometries and reactivity.
Formation of Coordination Polymers and Heterobimetallic Complexes
The ability of this compound-based ligands to bridge multiple metal centers is crucial for the formation of extended structures like coordination polymers and heterobimetallic complexes.
Research has successfully demonstrated the synthesis of trinuclear heterobimetallic complexes using the 2-(pyridin-2-yl)this compound-7-ylidene scaffold. nih.gov In this approach, the initial Au(I)-NHC complex acts as a building block. The Au(I) center and the N,N-chelating moiety of the pyridyl substituent function as distinct interaction sites. The N,N-chelating site provides a 4e-σ-donative interaction for binding a second metal center. nih.gov
This methodology has been used to synthesize various trinuclear heterobimetallic complexes by reacting the gold(I) precursor with different 3d-metal salts. Single-crystal X-ray diffraction analysis confirmed the construction of mono-3d-metal di-gold(I) trinuclear complexes, which are held together through distinct gold(I)-metal interactions. nih.gov
| Primary Metal Center | Secondary Metal Center | Resulting Complex Type | Reference |
|---|---|---|---|
| Au(I) | Cu(I) | Trinuclear Heterobimetallic | nih.gov |
| Au(I) | Cu(II) | Trinuclear Heterobimetallic | nih.gov |
| Au(I) | Ni(II) | Trinuclear Heterobimetallic | nih.gov |
| Au(I) | Co(II) | Trinuclear Heterobimetallic | nih.gov |
Exploration in Technological Applications (e.g., Luminescence, Energy Conversion)
While the coordination chemistry of this compound is a growing field, the exploration of its technological applications is still in its early stages. The development of luminescent materials and systems for energy conversion often relies on the photophysical properties of metal complexes. Related heterocyclic systems, such as imidazo[1,5-a]pyridines, have shown considerable promise in these areas, particularly in the development of luminescent Zn(II) complexes for applications in optoelectronics and sensing. mdpi.comsemanticscholar.orgmdpi.comresearchgate.netresearchgate.net
For the this compound series, the focus has primarily been on the synthesis and structural characterization of novel coordination complexes. The investigation into the luminescent properties and potential for energy conversion applications of these specific metal-imidazo[1,5-b]pyridazine complexes is an emerging area of research. Future work will likely involve detailed photophysical studies to assess their potential as functional materials for technological applications.
Future Perspectives and Emerging Research Directions for Imidazo 1,5 B Pyridazine
Development of Novel Synthetic Pathways
The exploration of the therapeutic potential of imidazo[1,5-b]pyridazine is intrinsically linked to the development of efficient and versatile synthetic methodologies. Current synthetic routes are limited, which hinders the generation of diverse compound libraries necessary for robust structure-activity relationship (SAR) studies. Future research will undoubtedly focus on creating novel, high-yield synthetic pathways.
Key emerging directions include:
Cascade Reactions: The development of one-pot or cascade reactions offers a streamlined approach to the core scaffold. For instance, a cascade heterocyclization of 1,2-diamino-4-phenyl-imidazole with specific reagents has been shown to produce 1,2,3,4-tetrahydrothis compound-3-carbonitrile derivatives. Refining these multi-step, single-vessel processes will be a priority for improving efficiency.
Condensation Strategies: New condensation methods are being explored. A novel pathway involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones to form 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines. Further investigation into the scope of compatible starting materials for such condensations is a promising research avenue.
Metal-Catalyzed Cross-Coupling: While extensively used for functionalizing other imidazopyridazine isomers, the application of modern organometallic chemistry, such as Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, to the this compound core is an underdeveloped area. Future work will likely adapt these powerful C-H activation and functionalization techniques to build diverse libraries of substituted imidazo[1,5-b]pyridazines, allowing for fine-tuning of their physicochemical and pharmacological properties.
Exploration of Undiscovered Pharmacological Targets
The pharmacological landscape of the this compound isomer is virtually unexplored, standing in stark contrast to its well-studied relatives. The structural similarity to other imidazopyridazines, which are known to target a wide array of proteins, suggests that the this compound scaffold could hold significant, untapped therapeutic potential. A primary future objective will be to screen this scaffold against biological targets that have proven susceptible to its isomers.
This exploration can be guided by the established activities of related compounds, which act as bioisosteric templates for initial investigations. The goal is to determine if the unique nitrogen placement in the this compound ring confers novel activity or improved selectivity for these established targets.
| Target Class | Specific Target Examples | Associated Isomer | Potential Future Application for this compound |
|---|---|---|---|
| Kinase Inhibitors | BCR-ABL, TRK, ALK, CDK12/13, Mps1, Tyk2 JH2, IRAK4, mTOR | Imidazo[1,2-b]pyridazine (B131497) | Screening for anticancer and anti-inflammatory activity. nih.govnih.govresearchgate.netnih.govsemanticscholar.orgdergipark.org.trmedchemexpress.com |
| Anti-Infective Targets | Mtb-ThyX (Tuberculosis), Toxoplasma gondii CDPK1 | Imidazo[4,5-d]pyridazine, Imidazo[1,2-b]pyridazine | Development of novel antibacterial and antiparasitic agents. nih.govdergipark.org.tr |
| Neuroinflammation & Neurodegeneration | β-Amyloid Plaques, Cyclooxygenase-2 (COX-2) | Imidazo[1,2-b]pyridazine, Imidazo[1,2-a]pyridine (B132010) | Investigation as imaging agents or therapeutics for Alzheimer's disease and neuroinflammatory conditions. rjsocmed.comnih.gov |
| Inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Imidazo[1,2-b]pyridazine | Exploring potential treatments for autoimmune disorders like rheumatoid arthritis. dergipark.org.tr |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound
The advancement of this compound research can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). medchemexpress.comnih.gov Given the nascent stage of research on this scaffold, computational approaches offer a resource-efficient way to navigate the vast chemical space and prioritize research efforts.
Future applications of AI/ML in this area include:
Target Prediction and Virtual Screening: AI models, trained on large-scale biomedical data, can predict potential biological targets for the this compound core. rsc.org Subsequently, ML-enhanced virtual screening can dock libraries of virtual this compound derivatives against these predicted targets or known targets of its isomers, identifying compounds with a high probability of binding.
De Novo Drug Design: Generative AI models can design novel this compound derivatives from the ground up. medchemexpress.com These models can be optimized to generate molecules with specific desired properties, such as high potency for a target, good selectivity, and favorable pharmacokinetic profiles, thereby streamlining the lead optimization process.
ADMET Property Prediction: A significant hurdle in drug discovery is the failure of compounds due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. ML models can predict these properties with increasing accuracy from a molecule's structure alone. Applying these models early in the discovery pipeline for this compound will allow researchers to prioritize compounds with a higher likelihood of success in later preclinical and clinical stages.
Translational Research and Clinical Potential
Translational research is the critical bridge between basic scientific discoveries and their application in human health. For the this compound scaffold, this journey is just beginning. Currently, there is a notable absence of published data regarding the in vivo efficacy, pharmacokinetics, or safety of any this compound derivatives.
The foremost future direction in this domain is to advance any promising compounds identified through in vitro screening into preclinical animal models. This step is essential to validate their therapeutic potential. For example, a derivative showing potent in vitro inhibition of a specific cancer-related kinase would need to be tested in relevant xenograft models to determine if it can effectively inhibit tumor growth in vivo. researchgate.net Similarly, a compound designed as an anti-inflammatory agent would require evaluation in animal models of diseases like rheumatoid arthritis to assess its real-world efficacy. nih.gov
Successfully demonstrating efficacy and safety in these preclinical studies is the prerequisite for any this compound-based compound to be considered for clinical trials. The long-term vision is that focused efforts in synthesis, target identification, and computational design will yield lead candidates that can be progressed toward human studies, ultimately determining the clinical utility of this promising but understudied heterocyclic system.
Q & A
Q. What are the primary synthetic strategies for constructing the imidazo[1,5-b]pyridazine scaffold?
The this compound core is typically synthesized via two main routes:
- Route A : Intramolecular cyclization of 3-(aminomethyl)pyridazines using reagents like acyl chlorides, anhydrides, or coupling agents (e.g., DCC or T3P®) to form the imidazole ring .
- Route B : Heterocyclization of 1-aminoimidazoles to build the pyridazine moiety, often involving recyclization of N-arylitaconimides with diaminoimidazoles in a regioselective cascade reaction .
A novel method employs HPLC-HRMS to monitor reaction pathways, ensuring chemoselectivity and enabling functionalization of the hydrogenated scaffold .
Q. How can researchers confirm the structural integrity of this compound derivatives?
Key analytical techniques include:
- HPLC-HRMS : For real-time monitoring of reaction intermediates and product purity .
- NMR Spectroscopy : To resolve regiochemical ambiguities, particularly for distinguishing between isomers .
- X-ray Crystallography : Provides definitive proof of molecular geometry, as demonstrated in studies of fused heterocycles like imidazo[1,5-a]pyridines .
Advanced Research Questions
Q. What methodologies address regioselectivity challenges in this compound synthesis?
Regioselectivity is controlled by:
- Catalytic Systems : Transition-metal catalysts (e.g., Cu, Pd) enable cross-coupling reactions to install substituents at specific positions .
- Reaction Optimization : Adjusting parameters like temperature, solvent polarity, and nucleophile-electrophile pairing in cascade reactions minimizes byproducts .
For example, the use of 1,2-diamino-4-phenylimidazole as a dinucleophile in Michael additions ensures selective C-addition over competing pathways .
Q. How are imidazo[1,5-b]pyridazines evaluated for biological activity in academic research?
Common approaches include:
- Enzyme Inhibition Assays : Testing Haspin or Trk kinase inhibition using purified enzymes and ATP-competitive binding assays .
- In Vitro/In Vivo Models : Assessing cytotoxicity, pharmacokinetics, and target engagement in cell lines or animal models .
For instance, tricyclic derivatives are screened for therapeutic potential by measuring IC₅₀ values against disease-relevant kinases .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound-based inhibitors?
SAR optimization involves:
- Substituent Variation : Introducing halogens, alkyl groups, or aryl rings at positions 2, 6, or 8 to modulate potency and selectivity .
- Computational Modeling : Docking studies predict binding poses with target proteins (e.g., Trk kinases), validated by mutagenesis or crystallography .
A study on 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine demonstrated how steric and electronic effects influence bioactivity .
Comparative and Mechanistic Questions
Q. How do synthetic routes for this compound compare to those of other isomers (e.g., imidazo[4,5-c]pyridazine)?
- Synthetic Accessibility : Imidazo[1,5-b]pyridazines are more extensively studied, with well-developed methods like cyclization and transition-metal catalysis .
- Isomer-Specific Challenges : Imidazo[4,5-c]pyridazines require specialized reagents (e.g., haloacetaldehyde dimethyl acetal), limiting their accessibility .
Q. What experimental approaches resolve contradictions in spectral data for this compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
